molecular formula C6H10N2 B1329669 1-Pyrrolidineacetonitrile CAS No. 29134-29-0

1-Pyrrolidineacetonitrile

Cat. No.: B1329669
CAS No.: 29134-29-0
M. Wt: 110.16 g/mol
InChI Key: NPRYXVXVLCYBNS-UHFFFAOYSA-N
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Description

1-Pyrrolidineacetonitrile is an organic compound with the molecular formula C6H10N2. It is a nitrile derivative of pyrrolidine, characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pyrrolidineacetonitrile can be synthesized through several methods. One common method involves the reaction of pyrrolidine with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of pyrrolidine and acetonitrile to a reactor, along with a suitable catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

  • **Substitution

Biological Activity

1-Pyrrolidineacetonitrile (also known as 1-(pyrrolidin-1-yl)acetonitrile) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its pyrrolidine ring and acetonitrile functional group. The synthesis typically involves the reaction of pyrrolidine with α-bromoacetonitrile or through other nitrilation methods. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Pyridine derivatives, in general, have been associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Table 1: Summary of Antimicrobial Activities of Pyridine Derivatives

CompoundActivity TypeMechanism of Action
This compoundAntibacterialDisruption of cell membrane integrity
2-amino-3-cyanopyridineAntifungalInhibition of ergosterol biosynthesis
PyridosteroidsAntiviralInhibition of viral replication

Antitumor Activity

Studies have shown that derivatives of pyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structure have demonstrated efficacy against prostate cancer cells by inhibiting cell proliferation . The presence of the pyrrolidine moiety enhances the interaction with cellular targets, potentially leading to improved therapeutic outcomes.

Case Study: Cytotoxic Effects on Cancer Cells

A recent study explored the effects of pyridine-based compounds on human tumor cell lines. The results indicated that certain derivatives, when tested at varying concentrations, exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like this compound may act as inhibitors for specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Cell Membrane Disruption : The hydrophobic nature of the pyrrolidine ring allows for integration into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Receptor Interaction : The compound may interact with various receptors or proteins within cells, modulating signaling pathways that lead to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often linked to their structural features. Modifications in the substituents on the pyridine ring or the length and branching of side chains can significantly affect their potency and selectivity against specific biological targets . Understanding these relationships is crucial for designing more effective derivatives.

Future Perspectives

Research into the biological activity of this compound is ongoing. Future studies should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the exact pathways through which these compounds exert their effects.
  • Development of Derivatives : Exploring modifications to enhance potency and reduce toxicity.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Pharmaceuticals

1-Pyrrolidineacetonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. For instance, it has been utilized in the synthesis of various inhibitors and drugs targeting specific biological pathways. The compound's ability to form stable complexes with metal catalysts enhances its utility in drug development processes.

2. Ligand Development

The compound is often used as a ligand in coordination chemistry. Its nitrogen atoms can coordinate with metals, forming complexes that are essential for catalysis. These metal-ligand complexes have shown promise in catalyzing various organic reactions, including cross-coupling reactions and asymmetric synthesis.

Case Studies

Case Study 1: Coordination Chemistry

A study demonstrated the effectiveness of this compound as a ligand in rhodium complexes. The research highlighted its role in facilitating the formation of stable rhodium-ligand complexes, which were then used to catalyze carbon-carbon bond formations. The complex showed high activity and selectivity, indicating the potential for industrial applications in synthesizing fine chemicals and pharmaceuticals .

Case Study 2: Medicinal Chemistry

In another investigation, this compound was explored for its potential as a scaffold for developing new anti-cancer agents. The compound was modified to create a library of derivatives that were screened for biological activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, paving the way for further development into therapeutic agents .

Table 1: Summary of Applications

Application AreaDescription
Pharmaceutical SynthesisIntermediate for drug development and synthesis of inhibitors
Coordination ChemistryLigand for metal complexes used in catalysis
Medicinal ChemistryScaffold for developing anti-cancer agents

Table 2: Case Study Findings

Case StudyKey Findings
Coordination ChemistryHigh selectivity and activity in carbon-carbon bond formation
Medicinal ChemistrySignificant cytotoxicity observed in modified derivatives against cancer cells

Properties

IUPAC Name

2-pyrrolidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRYXVXVLCYBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183389
Record name Pyrrolidine-1-acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29134-29-0
Record name 1-Pyrrolidineacetonitrile
Source CAS Common Chemistry
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Record name Pyrrolidine-1-acetonitrile
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Record name 1-Pyrrolidineacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26714
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Record name Pyrrolidine-1-acetonitrile
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Record name Pyrrolidine-1-acetonitrile
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Record name PYRROLIDINE-1-ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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